molecular formula C17H16FNO B15224625 (R)-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride

(R)-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride

Cat. No.: B15224625
M. Wt: 269.31 g/mol
InChI Key: SSECBCLGSRAAKW-MRXNPFEDSA-N
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Description

This compound is a chiral aryl ketone derivative featuring a 2-fluorophenyl group and a pyrrolidin-2-yl-substituted phenyl moiety, formulated as a hydrochloride salt to enhance solubility and stability. Its structural uniqueness lies in the (R)-configuration at the pyrrolidine ring, which may influence stereoselective interactions with biological targets such as G-protein coupled receptors (GPCRs) or ion channels .

Properties

Molecular Formula

C17H16FNO

Molecular Weight

269.31 g/mol

IUPAC Name

(2-fluorophenyl)-[3-[(2R)-pyrrolidin-2-yl]phenyl]methanone

InChI

InChI=1S/C17H16FNO/c18-15-8-2-1-7-14(15)17(20)13-6-3-5-12(11-13)16-9-4-10-19-16/h1-3,5-8,11,16,19H,4,9-10H2/t16-/m1/s1

InChI Key

SSECBCLGSRAAKW-MRXNPFEDSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3F

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride typically involves multi-step organic reactions. One common approach is the formation of the pyrrolidine ring followed by the introduction of the fluorophenyl group. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation or other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium on carbon are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones, while reduction can produce fluorophenyl alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its specific molecular configuration. It serves as a model compound in biochemical assays.

Medicine

In medicine, ®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new pharmaceuticals targeting specific diseases.

Industry

Industrially, this compound is utilized in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ®-(2-fluorophenyl)(3-(pyrrolidin-2-yl)phenyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the pyrrolidinylphenyl group contributes to the compound’s overall stability and reactivity. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural differences and similarities with related compounds:

CAS No. Compound Name Structural Features Similarity Score Biological Relevance
25519-78-2 (4-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride 4-fluorophenyl, piperidin-4-yl (vs. pyrrolidin-2-yl), same methanone core 0.93 Higher lipophilicity due to piperidine ring
93102-96-6 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride 2-fluorophenyl, amino-ethanone (vs. pyrrolidine-phenyl) 0.78 Basic amine enhances solubility
F13640 (from ) 3-chloro-4-fluorophenyl, methyl-piperidinyl substituent N/A GPCR agonist with high receptor selectivity
Ethyl(fluorophenyl)(piperidin-2-yl)acetate () Ethyl ester (vs. methanone), piperidin-2-yl N/A Ester group may improve metabolic stability

Key Observations :

  • Pyrrolidine vs.
  • Fluorine Position : The 2-fluorophenyl group in the target compound may reduce steric hindrance compared to 4-fluorophenyl derivatives, favoring interactions with flat binding sites .
  • Salt Form : Hydrochloride salts across these compounds enhance aqueous solubility, critical for in vivo applications .

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